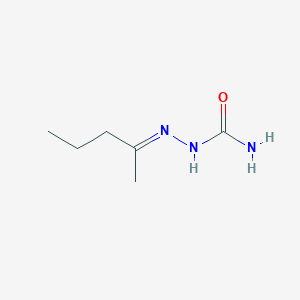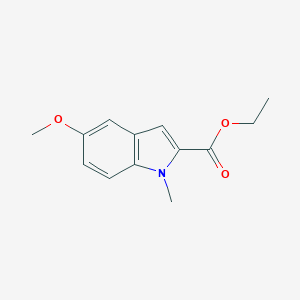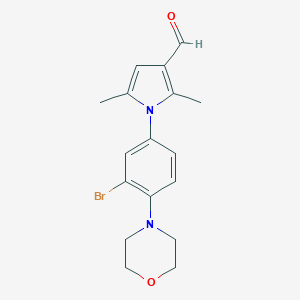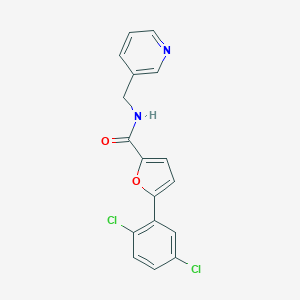![molecular formula C7H10N2O2S2 B185757 2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 115063-60-0](/img/structure/B185757.png)
2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is not fully understood. However, studies have shown that this compound acts by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound has potent anti-inflammatory activity, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is its potent anticancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. One of the most promising directions is the development of new cancer therapies based on this compound. Researchers are also studying the potential applications of this compound in the treatment of other diseases such as neurodegenerative disorders and inflammatory diseases. Another future direction is the development of new synthesis methods that can yield this compound in higher yields and purity.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in various fields. Its potent anticancer activity, anti-inflammatory activity, and antioxidant activity make it a promising candidate for the development of new therapies for cancer, inflammatory diseases, and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and to develop new synthesis methods that can yield this compound in higher yields and purity.
Eigenschaften
CAS-Nummer |
115063-60-0 |
|---|---|
Molekularformel |
C7H10N2O2S2 |
Molekulargewicht |
218.3 g/mol |
IUPAC-Name |
4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-sulfonamide |
InChI |
InChI=1S/C7H10N2O2S2/c8-13(10,11)7-3-5-1-2-9-4-6(5)12-7/h3,9H,1-2,4H2,(H2,8,10,11) |
InChI-Schlüssel |
ZKGZUIYKFFKWQB-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1C=C(S2)S(=O)(=O)N |
Kanonische SMILES |
C1CNCC2=C1C=C(S2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185684.png)


![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B185687.png)
![ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B185690.png)


![3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B185694.png)
![methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B185696.png)
![1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B185698.png)

